molecular formula C16H20BrN5O3 B587269 N-tert-Butyloxycarbonyl Hydroxy Brimonidine CAS No. 1391053-57-8

N-tert-Butyloxycarbonyl Hydroxy Brimonidine

Cat. No.: B587269
CAS No.: 1391053-57-8
M. Wt: 410.272
InChI Key: OCUSQJMPUJGPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyloxycarbonyl Hydroxy Brimonidine involves multiple steps, starting with the preparation of the quinoxaline derivative. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: N-tert-Butyloxycarbonyl Hydroxy Brimonidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry: N-tert-Butyloxycarbonyl Hydroxy Brimonidine is used as a reference standard in analytical method development and validation. It is also employed in the synthesis of other quinoxaline derivatives .

Biology: In biological research, this compound is used to study the effects of quinoxaline derivatives on cellular processes and signaling pathways .

Medicine: The primary application of this compound is in the development of drugs for ocular conditions, particularly glaucoma. It is used in sustained-release formulations to reduce intraocular pressure .

Industry: In the pharmaceutical industry, this compound is used in the quality control and validation of drug formulations. It is also employed in the development of new drug delivery systems .

Mechanism of Action

N-tert-Butyloxycarbonyl Hydroxy Brimonidine exerts its effects by targeting alpha-2 adrenergic receptors. The compound reduces intraocular pressure by decreasing aqueous humor production and increasing uveoscleral outflow. This dual mechanism makes it effective in the treatment of glaucoma .

Comparison with Similar Compounds

Uniqueness: N-tert-Butyloxycarbonyl Hydroxy Brimonidine is unique due to its specific structural modifications, which enhance its stability and efficacy in sustained-release formulations. This makes it particularly valuable in long-term treatment regimens for glaucoma .

Properties

IUPAC Name

tert-butyl N-[2-[(5-bromoquinoxalin-6-yl)carbamoylamino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN5O3/c1-16(2,3)25-15(24)21-9-8-20-14(23)22-10-4-5-11-13(12(10)17)19-7-6-18-11/h4-7H,8-9H2,1-3H3,(H,21,24)(H2,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUSQJMPUJGPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)NC1=C(C2=NC=CN=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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